molecular formula C9H6N2O5 B1439407 2-(2-Furoylamino)-1,3-oxazole-4-carboxylic acid CAS No. 1204297-78-8

2-(2-Furoylamino)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1439407
CAS No.: 1204297-78-8
M. Wt: 222.15 g/mol
InChI Key: NFOOWLWMUWTXGB-UHFFFAOYSA-N
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Description

2-(2-Furoylamino)-1,3-oxazole-4-carboxylic acid is an organic compound that features a furan ring and an oxazole ring, both of which are heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furoylamino)-1,3-oxazole-4-carboxylic acid typically involves the reaction of furoic acid derivatives with oxazole precursors. One common method includes the condensation of 2-furoic acid with an appropriate oxazole derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furoylamino)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction can produce furan alcohols or amines. Substitution reactions can introduce various functional groups onto the furan or oxazole rings, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Furoylamino)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Furoylamino)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-Furoylamino)-1,3-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:

    2-Furoic acid: A simpler furan derivative with similar reactivity but lacking the oxazole ring.

    Oxazole derivatives: Compounds with an oxazole ring that may have different substituents and reactivity profiles.

    Furan derivatives: Compounds with a furan ring that can undergo similar reactions but may have different functional groups.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOOWLWMUWTXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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